Fmoc-4-Amc-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

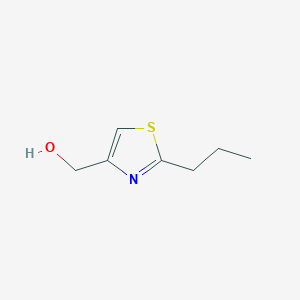

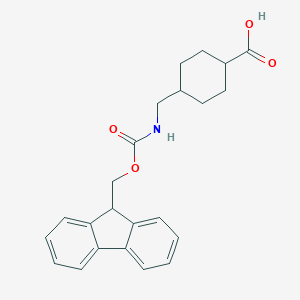

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It has a molecular formula of C24H26N2O6 and a molecular weight of 438.5 g/mol. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group .

Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester. Unnatural amino acid was derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group . This group is attached to an amino acid backbone, which is further modified with other functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily centered around the Fmoc group. The Fmoc group can be removed, and the resulting amine can be coupled with the methyl allyl carbonate.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its empirical formula is C20H21NO5 and it has a molecular weight of 355.38 .Applications De Recherche Scientifique

Formation d'hydrogel

Fmoc-4-Amc-OH a été utilisé dans la formation d'hydrogels à base de peptides (PHG). Les PHG sont des matériaux biocompatibles adaptés aux applications biologiques, biomédicales et biotechnologiques, telles que la délivrance de médicaments et les outils diagnostiques pour l'imagerie .

Ingénierie tissulaire

Les dérivés Fmoc de la série K, y compris this compound, ont montré leur capacité à former des gels. Parmi eux, l'hydrogel Fmoc-K3, qui est le plus rigide (G' = 2526 Pa), agit comme un matériau potentiel pour l'ingénierie tissulaire, soutenant pleinement l'adhésion, la survie et la duplication des cellules .

Applications de bio-impression

Une nouvelle classe de peptides cationiques amphipathiques formant des hydrogels synthétiques, contenant une région aliphatique et un résidu Lys, a été proposée comme échafaudage pour les applications de bio-impression .

Auto-assemblage

This compound s'est avéré posséder des propriétés d'auto-assemblage. Ceci est important dans la création de structures complexes à l'échelle nanométrique .

Délivrance de médicaments

Les propriétés d'hydrogel de this compound en font un candidat potentiel pour les applications de délivrance de médicaments. Le gel peut encapsuler des médicaments et les libérer de manière contrôlée .

Outils diagnostiques pour l'imagerie

La nature biocompatible des hydrogels à base de this compound les rend adaptés à une utilisation comme outils diagnostiques dans les applications d'imagerie .

Safety and Hazards

Mécanisme D'action

Target of Action

Fmoc-4-Amc-OH, also known as 4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid, is primarily used as a linker in solid-phase peptide synthesis . It is used to construct various biologically active conjugates, including many Antibody-Drug Conjugates .

Mode of Action

The Fmoc group in this compound is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group has been integrated into current synthesis methods and is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides of significant size and complexity . This is achieved through the Fmoc group’s ability to protect amines during synthesis and then be rapidly removed by base .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The removal of the Fmoc group is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) . The stability of the Fmoc group and its subsequent removal are thus influenced by the chemical environment in which the synthesis takes place.

Analyse Biochimique

Biochemical Properties

The role of Fmoc-4-Amc-OH in biochemical reactions is primarily as a protecting group for amines . It interacts with various enzymes and proteins during the process of peptide synthesis . The nature of these interactions is largely dependent on the specific context of the biochemical reaction .

Cellular Effects

It is known that the compound plays a crucial role in peptide synthesis, which is a fundamental cellular process .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role as a protecting group for amines . It binds to amines, protecting them from unwanted reactions during the process of peptide synthesis . This protection is temporary and can be removed by base .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, during peptide synthesis, the Fmoc group is initially added to protect amines, but it is later removed to allow for further reactions . The compound is stable under normal conditions .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with various enzymes during this process, although the specific enzymes and cofactors it interacts with can vary depending on the context of the reaction .

Transport and Distribution

Given its role in peptide synthesis, it is likely that it is transported to the sites where these reactions occur .

Subcellular Localization

The subcellular localization of this compound is likely to be dependent on the specific context of the peptide synthesis reaction it is involved in . It could be directed to specific compartments or organelles based on the needs of the reaction .

Propriétés

IUPAC Name |

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-22(26)16-11-9-15(10-12-16)13-24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMIBGARTUSGND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167690-53-1 |

Source

|

| Record name | rac-(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Pyridazinamine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B69310.png)

![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)

![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)

![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13bS)-3a-(10-carboxydecylcarbamoyl)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-1-carboxylic acid](/img/structure/B69334.png)